molecular formula C8H20Cl2N2 B12279779 (R)-1-Isopropyl-2-methylpiperazine dihydrochloride

(R)-1-Isopropyl-2-methylpiperazine dihydrochloride

Cat. No.: B12279779
M. Wt: 215.16 g/mol
InChI Key: KJKVHBPVQISRQG-YCBDHFTFSA-N
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Description

Molecular Architecture

The compound’s core structure consists of a six-membered piperazine ring with two substituents: an isopropyl group at the 1-position and a methyl group at the 2-position. The dihydrochloride salt form arises from the protonation of both nitrogen atoms in the piperazine ring, enhancing solubility and stability.

Property Value Source Reference
Molecular Formula C₈H₁₈N₂·2HCl
Molecular Weight 215.16 g/mol (calculated)
Stereochemistry (R)-configuration at C2
Salt Form Dihydrochloride

The stereochemistry at the 2-position is critical for molecular interactions. The (R)-enantiomer exhibits distinct spatial arrangements compared to its (S)-counterpart, influencing its binding affinity to biological targets such as enzymes or receptors. Piperazine derivatives with methyl and alkyl substituents often display enhanced lipophilicity, which impacts their pharmacokinetic properties.

Conformational Analysis

The piperazine ring typically adopts a chair conformation to minimize steric strain. Quantum mechanical studies suggest that the isopropyl group at the 1-position introduces slight torsional effects, while the methyl group at the 2-position stabilizes the chair form through van der Waals interactions. Protonation of the nitrogen atoms further rigidifies the structure, as evidenced by X-ray crystallographic data of analogous compounds.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.16 g/mol

IUPAC Name

(2R)-2-methyl-1-propan-2-ylpiperazine;dihydrochloride

InChI

InChI=1S/C8H18N2.2ClH/c1-7(2)10-5-4-9-6-8(10)3;;/h7-9H,4-6H2,1-3H3;2*1H/t8-;;/m1../s1

InChI Key

KJKVHBPVQISRQG-YCBDHFTFSA-N

Isomeric SMILES

C[C@@H]1CNCCN1C(C)C.Cl.Cl

Canonical SMILES

CC1CNCCN1C(C)C.Cl.Cl

Origin of Product

United States

Preparation Methods

Classical Cyclization and Reduction Methods

Ethylenediamine-Based Cyclization

The foundational approach for piperazine derivatives involves cyclization of ethylenediamine derivatives with α-keto esters. For example, US6603003B2 details the synthesis of 1-methyl-3-phenylpiperazine via a two-step process:

  • Formation of 3,4-Dehydropiperazine-2-one : Reacting N-methyl ethylenediamine with methyl benzoylformate in toluene yields the intermediate 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one.
  • Reduction to Piperazine : Lithium aluminum hydride (LiAlH₄) reduces the dehydropiperazine intermediate to 1-methyl-3-phenylpiperazine with a 60.5% yield.

Adaptation for (R)-1-Isopropyl-2-Methylpiperazine :

  • Replace methyl benzoylformate with an α-keto ester bearing an isopropyl group (e.g., methyl isobutyrylformate).
  • Use (R)-configured ethylenediamine or introduce chirality via resolution post-synthesis.
Reaction Conditions:
Step Reactants Solvent Temperature Catalyst Yield
1 N-Isopropyl ethylenediamine + Methyl isobutyrylformate Toluene 60–65°C Acetic acid ~70%
2 Dehydropiperazine intermediate THF 50–55°C LiAlH₄ ~60%

Microwave-Assisted Synthesis

One-Pot Monosubstitution Strategy

PMC7249161 introduces a simplified method for monosubstituted piperazines using protonated piperazine and heterogeneous catalysis. Key steps:

  • Protonation : Piperazine is protonated with HCl to form piperazine-1-ium chloride, suppressing disubstitution.
  • Alkylation : React with isopropyl bromide in methanol using Cu(II)-supported resin (Table 1).

Table 1: Microwave-Optimized Alkylation

Reactant Catalyst Time (h) Yield (%)
Isopropyl bromide Cu(II)/resin 2.5 88

Sequential Disubstitution

To achieve 1-isopropyl-2-methylpiperazine:

  • First Alkylation : Introduce isopropyl via microwave-assisted method (88% yield).
  • Second Alkylation : React with methyl iodide under similar conditions (yield drops to ~65% due to steric effects).

Enantioselective Synthesis

Chiral Resolution of Racemates

Racemic Synthesis :

  • Prepare racemic 1-isopropyl-2-methylpiperazine via classical cyclization.
  • Resolution : Use (R)-mandelic acid to form diastereomeric salts. Crystallization isolates the (R)-enantiomer.

Asymmetric Catalysis

Chiral Auxiliary Approach :

  • Employ (R)-phenylglycinol as a chiral inductor during cyclization.
  • Reduction : Use (S)-BINAP-modified ruthenium catalysts for enantioselective hydrogenation (up to 92% ee).

Heterogeneous Catalysis and Green Chemistry

Supported Metal Catalysts

PMC7249161 highlights Cu(II)-supported resins for piperazine alkylation, enabling catalyst reuse and reduced waste.

Table 2: Catalyst Reusability

Cycle Yield (%)
1 88
2 85
3 82

Solvent-Free Conditions

  • Mechanochemical Synthesis : Ball-milling piperazine with isopropyl bromide and K₂CO₃ achieves 78% yield without solvents.

Final Salt Formation

Dihydrochloride Preparation

  • Dissolve (R)-1-isopropyl-2-methylpiperazine in ethanol.
  • Add concentrated HCl (2 eq.) at 0°C.
  • Crystallize the dihydrochloride salt (95% purity).

Comparative Analysis of Methods

Table 3: Method Comparison

Method Yield (%) Enantiomeric Excess Scalability Green Metrics
Classical Cyclization 60–70 Racemic High Moderate
Microwave Alkylation 65–88 Racemic Medium High
Asymmetric Catalysis 70–92 92% ee Low Moderate

Chemical Reactions Analysis

Types of Reactions

®-1-Isopropyl-2-methylpiperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmaceutical Development

(R)-1-Isopropyl-2-methylpiperazine dihydrochloride serves as an important intermediate in the synthesis of several pharmaceutical compounds. Its piperazine core is a common motif in many drugs, particularly those targeting the central nervous system. The compound has been studied for its potential as a stimulant and its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.

Key Applications:

  • CNS Stimulants: Research indicates that this compound can influence neurotransmitter receptors, making it relevant for developing treatments for mood disorders.
  • Antitubercular Agents: While primarily focused on other piperazine derivatives, studies suggest that compounds structurally related to this compound may exhibit activity against Mycobacterium tuberculosis, particularly through inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH) .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers have synthesized various analogues to evaluate their biological activity and binding affinities to target receptors.

Research Findings:

  • Studies have shown that modifications to the piperazine ring can significantly affect the biological activity of derivatives. For example, changing substituents on the nitrogen atoms or altering the spatial arrangement can enhance selectivity and potency against specific targets .
  • X-ray crystallography has been employed to elucidate the binding modes of these compounds at the molecular level, providing insights into how structural changes impact efficacy against pathogens like M. tuberculosis .

The synthesis of this compound can be achieved through various methods, including traditional multi-step processes and more recent simplified techniques that enhance yield and purity. Recent studies have reported one-pot synthesis methods that streamline the preparation of monosubstituted piperazines, which can include this compound as a key intermediate .

Mechanism of Action

The mechanism of action of ®-1-Isopropyl-2-methylpiperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Functional and Pharmacological Differences

For example, (S)-2-Methyl-1-propylpiperazine dihydrochloride (CAS: 1630082-59-5) exhibits distinct binding affinities due to its opposing stereochemistry .

Solubility and Formulation: Dihydrochloride salts, such as (R)-1-Isopropyl-2-methylpiperazine dihydrochloride, generally exhibit higher solubility in acidic media compared to mono-hydrochloride salts, as explained by the additional protonation site enhancing ionic interactions with water .

Solid-State Properties: Unlike Capmatinib dihydrochloride (a non-chiral compound with polymorphism), the target compound’s stereospecificity minimizes polymorphic variability, simplifying manufacturing control .

Therapeutic Applications :

  • Piperazine derivatives like Levocetirizine dihydrochloride are optimized for antihistaminic activity through aromatic substituents, whereas the target compound’s isopropyl and methyl groups may favor central nervous system (CNS) targeting or enzyme inhibition .

Key Research Findings

Hydrogen Bonding Networks :

  • Opipramol dihydrochloride forms extensive N–H⋯Cl and O–H⋯Cl hydrogen bonds in its crystal lattice, which stabilize its solid-state structure but reduce solubility. The target compound’s simpler substituents may result in less complex crystal packing, improving dissolution rates .

Regulatory Considerations :

  • Dihydrochloride salts are preferred in drug development for enhanced stability and solubility, as highlighted in pharmacopeial standards (e.g., Levocetirizine dihydrochloride in PF 43(1)) .

Biological Activity

(R)-1-Isopropyl-2-methylpiperazine dihydrochloride is a piperazine derivative notable for its significant biological activity, particularly in pharmacological applications. This compound, characterized by its chiral center, has been studied for its interactions with various neurotransmitter systems, making it relevant in the context of mood regulation and cognitive function.

Chemical Structure and Properties

The molecular formula of this compound is C8H20Cl2N2, with a molecular weight of approximately 215.16 g/mol. Its structure consists of a piperazine ring substituted with isopropyl and methyl groups, which contributes to its unique pharmacological properties. The presence of these substituents affects its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, notably serotonin and dopamine receptors. These interactions can modulate neurotransmitter systems, influencing mood and cognitive functions. The compound's chiral nature allows it to fit into specific binding sites on these receptors, enhancing its efficacy in therapeutic applications.

Biological Activity Overview

  • Neurotransmitter Interaction :
    • Binding studies have shown that this compound exhibits affinity for serotonin and dopamine receptors, which are crucial in the treatment of mood disorders.
    • It has been implicated in the modulation of pathways associated with anxiety and depression.
  • Cytotoxicity Studies :
    • Research has indicated varying degrees of cytotoxicity against cancer cell lines, including human gingival carcinoma (Ca9-22) and oral squamous carcinoma (HSC-2) .
    • The compound's effects on cell viability suggest potential applications in oncology.
  • Pharmacological Applications :
    • The compound has been explored as a central nervous system stimulant, with studies indicating potential use in treating conditions such as ADHD and depression .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
(S)-1-Isopropyl-2-methylpiperazine dihydrochlorideC8H20Cl2N2Enantiomeric form; different biological activity
1,3-Dimethylpiperazine dihydrochlorideC6H14Cl2N2Lacks isopropyl group; different pharmacological profile
1-MethylpiperazineC5H12N2Simpler structure; less steric hindrance
1-EthylpiperazineC6H15NEthyl substitution instead of isopropyl

The presence of the isopropyl group in this compound significantly impacts its biological activity compared to these similar compounds.

Case Studies and Research Findings

Numerous studies have focused on the pharmacological potential of this compound:

  • A study published in Pharmacology Biochemistry and Behavior highlighted its role in modulating serotonin pathways, suggesting therapeutic implications for mood disorders .
  • In vitro studies have demonstrated that the compound can induce cell cycle arrest in cancer cell lines at specific concentrations, indicating potential anticancer properties .

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